molecular formula C18H17FO2 B5563869 2-isopropylphenyl 3-(4-fluorophenyl)acrylate

2-isopropylphenyl 3-(4-fluorophenyl)acrylate

Cat. No.: B5563869
M. Wt: 284.3 g/mol
InChI Key: LUHCEWCCCJCRRW-FMIVXFBMSA-N
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Description

Acrylates are the esters, salts, and conjugate bases of acrylic acid and its derivatives . They are made from acrylate monomer, which usually comprises esters containing vinyl groups . These groups consist of two carbon atoms that are double-bonded to each other and directly attached to the carbonyl carbon of the ester group .


Chemical Reactions Analysis

The chemical reactions involving acrylates can be diverse, depending on the specific functional groups present in the molecule. Acrylates can participate in various types of reactions, including polymerization, cross-linking, and others . The specific reactions for “2-isopropylphenyl 3-(4-fluorophenyl)acrylate” are not available in the sources I found.

Scientific Research Applications

Synthesis and Copolymerization

  • Research on phenoxy ring-substituted isopropyl phenylcyanoacrylates, including those with fluorophenyl groups, has been conducted to explore their synthesis and copolymerization with styrene. These studies found that acrylates synthesized through the Knoevenagel condensation of benzaldehydes and isopropyl cyanoacetate can be copolymerized with styrene, offering potential for creating novel polymer materials with specific thermal and chemical properties (Whelpley et al., 2022).

Applications in Liquid Crystalline Polyacrylates

  • Studies on liquid crystalline polyacrylates containing fluoroalkylphenyl units have been conducted to understand their synthesis, thermal behavior, and microstructure. These polymers demonstrate rich mesophase polymorphism, indicating potential applications in displays, sensors, and other devices where liquid crystalline properties are advantageous (Andruzzi et al., 2001).

Fluorographic Detection Techniques

  • A novel method for detecting tritium-labelled proteins and nucleic acids in polyacrylamide gels using scintillation autography (fluorography) has been described. This method uses a compound similar in structure to acrylates for detecting low-energy beta particles, highlighting the application of acrylate derivatives in biochemical analysis (Bonner & Laskey, 1974).

Enhanced Polymer Properties

  • Research on the copolymerization of isopropenyl alkyl ethers with fluorinated acrylates and fluoroacrylates has shown that fluorine incorporation can significantly influence the thermal, photochemical, and hydrolytic stability of polymers. These findings suggest that acrylate derivatives, particularly those with fluorine substitutions, can be tailored to enhance the performance of materials in various applications (Signori et al., 2006).

Sensor Applications

  • The development of aggregation-induced emission (AIE) based fluorescence pH and temperature sensors utilizing polyacrylate copolymers reveals the potential of acrylate derivatives in creating responsive materials. These materials can be used in environmental monitoring, biomedical diagnostics, and smart textiles, demonstrating the versatility of acrylate-based compounds in sensor technology (Zhou et al., 2015).

Properties

IUPAC Name

(2-propan-2-ylphenyl) (E)-3-(4-fluorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO2/c1-13(2)16-5-3-4-6-17(16)21-18(20)12-9-14-7-10-15(19)11-8-14/h3-13H,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHCEWCCCJCRRW-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=CC=C1OC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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